(4R)-4-hydroxy-L-arginine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N4O3 |
|---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
(2S,4R)-2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4+/m1/s1 |
InChI Key |
OPCBKDJCJYBGTQ-DMTCNVIQSA-N |
SMILES |
C(C(CN=C(N)N)O)C(C(=O)O)N |
Isomeric SMILES |
C([C@H](CN=C(N)N)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(C(CN=C(N)N)O)C(C(=O)O)N |
Origin of Product |
United States |
Natural Occurrence and Isolation of 4r 4 Hydroxy L Arginine
Identification from Biological Sources
(4R)-4-hydroxy-L-arginine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation. However, it has been identified in a variety of natural sources, spanning the plant and animal kingdoms.
In the plant kingdom, this compound has been reported in legumes, such as lentils (Lens culinaris) and hairy vetch (Vicia villosa). nih.govnih.gov Its presence in these plants suggests a potential role in their metabolism or defense mechanisms. For instance, L-canavanine, a structurally related non-proteinogenic amino acid found in hairy vetch, is known to have allelopathic properties, affecting the growth of other plants and soil microorganisms. nih.gov
Marine environments have also proven to be a rich source of this compound. It was first isolated from the sea anemone Anthopleura fuscoviridis. Subsequent research has identified it and other related guanidino compounds in various marine invertebrates. mdpi.comresearchgate.netimrpress.com The discovery of these compounds in sea anemones points to their potential involvement in the complex biochemistry of these organisms, which are known to produce a wide array of bioactive molecules, including toxins and antimicrobial peptides. mdpi.comresearchgate.netimrpress.comd-nb.inforesearchgate.net
The identification of this compound in these diverse biological sources highlights its role as a metabolite in specific organisms. Its discovery has often been a precursor to investigations into its potential biological activities and the metabolic pathways responsible for its synthesis.
Methodologies for Isolation from Natural Matrices
The isolation of this compound from natural sources requires a multi-step process designed to separate it from a complex mixture of other amino acids and metabolites. The general approach involves extraction, followed by chromatographic separation and purification.
Extraction: The initial step involves extracting free amino acids from the biological matrix. A common method utilizes an 80% (v/v) aqueous ethanol (B145695) solution, often acidified to a low pH (around 3.0 with HCl), to efficiently extract amino acids from the source material, such as soil or plant tissue. nih.gov This is typically followed by evaporation to concentrate the extract. nih.gov
Chromatographic Separation: Due to the presence of multiple isomers of hydroxyarginine and other closely related amino acids, chromatographic techniques are essential for the successful isolation of the this compound isomer.
Ion-Exchange Chromatography: This technique is frequently employed for the separation of amino acids based on their charge. Columns packed with resins like Dowex 50 have been successfully used to separate the diastereoisomers of γ-hydroxyornithine, a precursor in the synthesis of γ-hydroxyarginine. researchgate.net The separated isomers can then be guanidinated to yield the corresponding hydroxyarginine isomers. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful tool for separating closely related isomers. nih.govresearchgate.net To enhance separation and detection, especially for compounds lacking a strong UV chromophore, derivatization is often employed. For instance, chiral derivatizing agents can be used to separate enantiomers and diastereomers. nih.gov The separation can be optimized by adjusting various parameters such as the column type (e.g., C18), mobile phase composition, and temperature. nih.govresearchgate.net
Purification and Identification: Following chromatographic separation, the isolated fractions are typically concentrated and can be crystallized to obtain the pure compound, often as a hydrochloride salt. researchgate.net The identity and stereochemistry of the isolated this compound are then confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
The table below summarizes the key methodologies used in the isolation of this compound and related compounds from natural sources.
| Methodology | Description | Application Example | References |
| Solvent Extraction | Use of aqueous ethanol to extract free amino acids from the source material. | Extraction of amino acids from soil and hairy vetch. | nih.gov |
| Ion-Exchange Chromatography | Separation of amino acid isomers based on their charge using a resin column. | Separation of γ-hydroxyornithine diastereoisomers on a Dowex 50 column. | researchgate.net |
| Reversed-Phase HPLC | High-resolution separation of isomers using a nonpolar stationary phase and a polar mobile phase. | Separation of hydroxyproline (B1673980) isomers after derivatization. | nih.gov |
| Crystallization | Purification of the isolated compound by forming crystals from a supersaturated solution. | Isolation of optically active isomers of γ-hydroxyarginine as crystalline hydrochlorides. | researchgate.net |
Biosynthesis and Enzymology of 4r 4 Hydroxy L Arginine
Enzymatic Hydroxylation of L-Arginine at the C-4 Position
The introduction of a hydroxyl group at the C-4 position of L-arginine is a challenging chemical transformation catalyzed by specific enzymes known as L-arginine hydroxylases. nih.gov This reaction is a key step in the biosynthesis of various natural products. frontiersin.org
Several L-arginine hydroxylases have been identified, each exhibiting distinct regioselectivity (C-3, C-4, or C-5 hydroxylation) or promoting desaturation. nih.govfrontiersin.org These enzymes, despite sharing sequence similarities, direct different reaction outcomes based on subtle differences in their active sites. nih.gov
GetI is an example of an enzyme that functions as a C-4 hydroxylase of L-arginine. nih.govacs.org In contrast, the well-studied enzyme VioC from the viomycin (B1663724) biosynthesis pathway selectively hydroxylates L-arginine at the C-3 position. nih.govmdpi.com Other related enzymes include NapI, which desaturates the C-4–C-5 bond, and OrfP, which performs dihydroxylation. nih.govacs.org Another class of L-arginine hydroxylase is the pyridoxal-5'-phosphate (PLP)-dependent enzyme MppP, involved in mannopeptimycin biosynthesis, which catalyzes the oxidation of L-arginine to yield a 4-hydroxy intermediate. rcsb.orgwisconsin.edu The characterization of these enzymes provides a comparative framework for understanding the structural determinants of C-4 hydroxylation.
Table 1: Examples of Characterized L-Arginine Modifying Enzymes This table is interactive. You can sort and filter the data.
| Enzyme | Source Organism | Enzyme Class | Primary Reaction | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| GetI | Unknown | Fe(II)/α-KG Dioxygenase | C-4 Hydroxylation | (4S)-4-hydroxy-L-arginine | nih.govacs.org |
| VioC | Streptomyces vinaceus | Fe(II)/α-KG Dioxygenase | C-3 Hydroxylation | (2S,3S)-hydroxyarginine | nih.govmdpi.comresearchgate.net |
| NapI | Naphthyridinomycin biosynthesis | Fe(II)/α-KG Dioxygenase | C-4–C-5 Desaturation | trans-4,5-dehydro-L-Arg | nih.govacs.orgacs.org |
| MppP | Streptomyces wadayamensis | PLP-dependent Hydroxylase | α-Deamination & γ-Hydroxylation | 2-oxo-4-hydroxy-5-guanidinovaleric acid | rcsb.orgwisconsin.edu |
| EFE | Pseudomonas savastanoi | Fe(II)/α-KG Dioxygenase | C-5 Hydroxylation | 5-hydroxyarginine | acs.orgnih.gov |
Dioxygenases, particularly the non-heme iron-containing family, activate inert C-H bonds through a powerful oxidative mechanism. nih.gov The key oxidizing agent is a high-valent iron(IV)-oxo (ferryl) species generated during the catalytic cycle. nih.gov The general mechanism proceeds via the following steps:
Hydrogen Atom Abstraction: The Fe(IV)-oxo intermediate abstracts a hydrogen atom from the substrate's C-H bond. nih.gov This homolytic cleavage is the rate-limiting step and results in the formation of a substrate radical and an iron(III)-hydroxo (Fe(III)-OH) complex. frontiersin.orgresearchgate.net
Radical Recombination: The highly reactive substrate radical then recombines with the hydroxyl group of the Fe(III)-OH complex. frontiersin.org This "hydroxyl rebound" step forms the new C-O bond, yielding the hydroxylated product and regenerating the Fe(II) resting state of the enzyme. nih.govfrontiersin.org
Computational studies have shown that this process occurs via a σ-pathway, leading to the radical intermediate, and that differences in reactivity between enzymes are not electronic in nature but are dictated by the positioning of the substrate and oxidant within the active site. nih.gov
The Fe(II)/α-ketoglutarate-dependent (Fe/αKG) dioxygenases are the largest and most diverse subgroup of mononuclear non-heme iron enzymes responsible for such hydroxylations. nih.govnih.gov Their catalytic cycle is intricately dependent on the co-substrate α-ketoglutarate (α-KG, also known as 2-oxoglutarate). frontiersin.org
The cycle begins with the binding of α-KG and then the primary substrate, L-arginine, to the active site Fe(II) center. nih.gov This is followed by the binding of molecular oxygen (O₂). The presence of all components triggers the oxidative decarboxylation of α-KG into succinate (B1194679) and CO₂, a process that provides two electrons for the reduction of O₂. This reaction generates the potent Fe(IV)-oxo intermediate. nih.gov This intermediate then proceeds with the C-H activation of L-arginine as described above. nih.gov The release of succinate and the hydroxylated arginine product resets the enzyme for the next catalytic cycle. frontiersin.org The entire process ensures that the powerful oxidation chemistry is tightly controlled and occurs only in the presence of the correct substrate. nih.gov
Mechanistic Studies of C-H Activation by Dioxygenases
Stereoselective Control in Biosynthetic Pathways Leading to (4R)-4-Hydroxy-L-Arginine
The production of the specific (4R) stereoisomer of 4-hydroxy-L-arginine is a result of stringent stereochemical control exerted by the enzyme. This control is achieved through the precise orientation of the bound L-arginine substrate within the active site. researchgate.net Structural studies of related enzymes, such as the L-arginine 3-hydroxylase VioC, reveal that the enzyme's active site enforces a specific conformation on the substrate. researchgate.net In VioC, this conformational constraint is responsible for its unexpected erythro-stereospecificity, which contrasts with the threo diastereomers typically formed by other similar oxygenases. researchgate.netsmolecule.com
This principle applies to 4-hydroxylases as well. The active site architecture, through a network of interactions, positions the L-arginine molecule such that the C-4 hydrogen atom on the pro-R face is presented directly to the Fe(IV)-oxo species. This specific orientation ensures that hydrogen abstraction and subsequent hydroxyl rebound occur exclusively on one face of the carbon atom, leading to the formation of the (4R) product with high fidelity. nih.govacs.org Computational models confirm that the substrate's binding mode, the local electric field within the protein pocket, and hydrogen bonding interactions are the key factors that guide reaction selectivity and specificity. nih.gov
Involvement in Secondary Metabolite Biosynthesis Pathways
This compound and other hydroxylated arginine derivatives serve as crucial building blocks in the biosynthesis of a variety of complex secondary metabolites, including many with important biological activities. frontiersin.orgsmolecule.com
Hydroxylated arginines are key intermediates in the assembly of numerous natural products. The introduction of the hydroxyl group serves as a chemical handle for subsequent enzymatic modifications, such as cyclization or further oxidation.
Guanitoxin: The biosynthesis of this potent neurotoxin in cyanobacteria involves the non-proteinogenic amino acid L-enduracididine. This cyclic arginine derivative is produced from a stereoselectively γ-hydroxylated L-arginine precursor, highlighting the foundational role of the initial hydroxylation step. acs.org
Mannopeptimycin: The pathway to this antibiotic also proceeds through L-enduracididine, which is synthesized from L-arginine. The first step is catalyzed by the PLP-dependent enzyme MppP, which generates a γ-hydroxylated α-keto acid intermediate, (2-oxo-4-hydroxy-5-guanidinovaleric acid). rcsb.orgacs.org
Viomycin and Anatoxin-a(s): While not involving the (4R) isomer, the importance of arginine hydroxylation is further demonstrated in the biosynthesis of the antibiotic viomycin, which uses (2S,3S)-hydroxyarginine, and the neurotoxin anatoxin-a(s), which uses (2S,4S)-4-hydroxyarginine as an intermediate. smolecule.com
Plant Metabolites: this compound has been identified in plants such as Lens culinaris (lentil), where it exists alongside other related compounds, indicating its role in complex plant metabolic networks. smolecule.comnih.gov
Table 2: Natural Products Derived from Hydroxylated L-Arginine Precursors This table is interactive. You can sort and filter the data.
| Hydroxylated Precursor | Natural Product | Organism Type | Biological Activity | Reference(s) |
|---|---|---|---|---|
| This compound | Plant Metabolites | Plant (Lens culinaris) | Nitrogen storage/defense | smolecule.comnih.gov |
| γ-hydroxy-L-arginine intermediate | Guanitoxin | Cyanobacteria | Neurotoxin | acs.org |
| γ-hydroxy-L-arginine intermediate | Mannopeptimycin | Bacteria (Actinobacteria) | Antibiotic | rcsb.orgacs.org |
| (2S,3S)-hydroxyarginine | Viomycin | Bacteria (Streptomyces sp.) | Antibiotic | researchgate.netsmolecule.com |
| (2S,4S)-4-hydroxyarginine | Anatoxin-a(s) | Cyanobacteria | Neurotoxin | smolecule.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-Arginine |
| α-Ketoglutarate (2-Oxoglutarate) |
| Succinate |
| (4S)-4-hydroxy-L-arginine |
| (2S,3S)-hydroxyarginine |
| trans-4,5-dehydro-L-Arg |
| 2-oxo-4-hydroxy-5-guanidinovaleric acid |
| 5-hydroxyarginine |
| Pyridoxal-5'-phosphate (PLP) |
| L-enduracididine |
| Guanitoxin |
| Mannopeptimycin |
| Viomycin |
| Anatoxin-a(s) |
| Iron(II) |
| Iron(III) |
Distinct Pathways from Nω-Hydroxylation of L-Arginine
The biosynthesis of this compound primarily occurs through pathways that are distinct from the Nω-hydroxylation of L-arginine, a reaction associated with the production of nitric oxide. frontiersin.org The principal route involves the direct, stereospecific hydroxylation of the L-arginine carbon skeleton. This reaction is catalyzed by a specific class of enzymes that direct the introduction of a hydroxyl group at the C4 position.
This pathway is crucial for the synthesis of various non-proteinogenic amino acids and secondary metabolites in bacteria and plants. smolecule.com this compound itself serves as a key intermediate in the biosynthesis of potent natural products, including the neurotoxin guanitoxin and the antibiotic mannopeptimycin. smolecule.comnih.govnih.gov
Enzymatic C4-Hydroxylation by Fe(II)/α-Ketoglutarate-Dependent Dioxygenases
The direct C4-hydroxylation of L-arginine is predominantly carried out by non-heme iron(II) and α-ketoglutarate-dependent dioxygenases (Fe/αKG-DOs). nih.govnih.govu-tokyo.ac.jp This superfamily of enzymes is known for its remarkable ability to functionalize unactivated C-H bonds. nih.gov The catalytic mechanism involves the activation of molecular oxygen (O₂) to form a highly reactive iron(IV)-oxo (Fe(IV)=O) intermediate. This species is responsible for abstracting a hydrogen atom from the C4 position of L-arginine, followed by a radical recombination step (oxygen rebound) to form the hydroxylated product. nih.govwikipedia.org
A key challenge and a subject of extensive research is understanding how these enzymes achieve such high regio- and stereoselectivity, directing hydroxylation specifically to the C4 position over other potential sites like C3, C5, or the guanidino nitrogens. nih.govfrontiersin.orgresearchgate.net Studies on various L-arginine hydroxylases have revealed that the precise positioning of the substrate within the enzyme's active site is critical. nih.govnih.gov The specific architecture of the active site, including the hydrogen-bonding network and local electrostatic fields, guides the L-arginine side chain into an orientation that favors the abstraction of a hydrogen atom from the C4 carbon. nih.govnih.gov
For instance, the enzyme GetI has been identified as a C4-hydroxylase of L-arginine. frontiersin.org Through rational engineering based on homology modeling and sequence analysis, GetI was modified to enhance its specificity for C4-hydroxylation. nih.gov Similarly, the enzyme GntB, involved in the biosynthesis of guanitoxin in the cyanobacterium Sphaerospermopsis torques-reginae, catalyzes the initial conversion of L-arginine to (S)-4-hydroxy-L-arginine, demonstrating the role of these hydroxylases as the entry point for complex metabolic pathways. nih.govresearchgate.net
Table 1: Key Enzymes in the C4-Hydroxylation of L-Arginine and Related Substrates
| Enzyme | Enzyme Class | Source Organism | Substrate | Product | Reference |
|---|---|---|---|---|---|
| GntB | Fe(II)/αKG-Dependent Dioxygenase | Sphaerospermopsis torques-reginae | L-Arginine | (S)-4-hydroxy-L-arginine | researchgate.net |
| GetI | Fe(II)/αKG-Dependent Dioxygenase | - (Engineered) | L-Arginine | This compound | frontiersin.orgnih.gov |
| VioC | Fe(II)/αKG-Dependent Dioxygenase | Streptomyces vinaceus | L-Arginine | (2S,3S)-hydroxyarginine | smolecule.com |
Role as a Biosynthetic Intermediate
This compound is not only an end product but also a crucial stepping stone in the assembly of more complex molecules.
Guanitoxin Biosynthesis: In certain freshwater cyanobacteria, the biosynthesis of the potent neurotoxin guanitoxin begins with the hydroxylation of L-arginine to form (S)-4-hydroxy-L-arginine by the enzyme GntB. nih.govresearchgate.netnih.gov This intermediate is then acted upon by a unique pyridoxal-5'-phosphate (PLP)-dependent enzyme, GntC, which catalyzes a cyclodehydration reaction to form L-enduracididine, a core component of the final toxin. acs.org
Mannopeptimycin Biosynthesis: In the pathway for the antibiotic mannopeptimycin, produced by Streptomyces hygroscopicus, a hydroxylated arginine derivative is also a key precursor. nih.govrcsb.org The enzyme MppR has been studied in this context, and while its exact role is complex, it has been shown to interact with "4-hydroxy-2-ketoarginine," a related keto-acid derivative, highlighting the importance of C4-hydroxylated arginine scaffolds in this pathway. nih.govrcsb.org
These examples underscore that the C4-hydroxylation of L-arginine is a strategic step employed by various organisms to generate structural diversity and produce bioactive secondary metabolites. The resulting this compound provides a functional handle for subsequent enzymatic modifications, such as cyclization, dehydration, or further oxidation, leading to a wide array of natural products. smolecule.comacs.org
Metabolic Pathways and Interconversions Involving 4r 4 Hydroxy L Arginine
Integration into L-Arginine and L-Proline Metabolic Cycles
The metabolic pathways of L-arginine and L-proline are closely linked, allowing for bidirectional conversion depending on the cell's metabolic state. [10 from search 1] Key intermediates in this interplay include L-ornithine and L-glutamate-γ-semialdehyde, which spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), the direct precursor of proline. [10 from search 1, 42]
The integration of (4R)-4-hydroxy-L-arginine into these cycles is predicated on its processing by enzymes of the L-arginine pathway. The primary step for the entry of L-arginine into this catabolic route is its hydrolysis by arginase, which yields L-ornithine and urea (B33335). frontiersin.orgwikipedia.orgmdpi.com Evidence suggests that γ-hydroxy-L-arginine is also a substrate for arginase. This susceptibility implies that this compound can be converted to (4R)-4-hydroxy-L-ornithine, thereby feeding into a hydroxylated version of the ornithine-proline-glutamate interconversion pathway.
Once formed, (4R)-4-hydroxy-L-ornithine can theoretically be acted upon by ornithine aminotransferase (OAT), which in the non-hydroxylated pathway, converts ornithine to glutamate-γ-semialdehyde. [14 from search 1] This would produce 4-hydroxy-L-glutamate-γ-semialdehyde, a direct precursor to (4R)-4-hydroxy-L-glutamic acid and, potentially, 4-hydroxy-L-proline. nih.govmhmedical.com Thus, this compound serves as a portal into a network of hydroxylated amino acids that mirrors the central arginine and proline metabolic cycles. The regulation of these pathways is intricate, with proline metabolism being able to support various cellular processes. nih.gov
Enzymatic Transformations of this compound
The metabolism of this compound is driven by specific enzymes that recognize its modified structure. These enzymes are often related to those that process standard amino acids, but with adaptations to accommodate the hydroxyl group. The primary transformations involve the cleavage of the guanidino group to form hydroxylated ornithine and subsequent conversions to other hydroxylated intermediates.
The principal reaction leading to hydroxylated ornithine from this compound is catalyzed by arginase . frontiersin.orgmdpi.com Arginase is a key enzyme in the urea cycle, responsible for hydrolyzing L-arginine to L-ornithine and urea. wikipedia.org This enzyme exists in two isoforms in mammals: arginase I (cytosolic) and arginase II (mitochondrial). wikipedia.orgmdpi.com The ability of arginase to act on hydroxylated arginine derivatives facilitates the production of (4R)-4-hydroxy-L-ornithine.
This conversion is a critical juncture, diverting the hydroxylated arginine away from protein synthesis or nitric oxide production and into the catabolic pathway leading to proline and glutamate (B1630785) analogues. mdpi.com The production of hydroxylated ornithine is a key step for the synthesis of other non-proteinogenic amino acids found in nature. [18 from search 1]
Table 1: Key Enzymes in the Metabolism of this compound and Related Compounds
| Enzyme Name | EC Number | Substrate(s) | Product(s) | Metabolic Pathway |
| Arginase | 3.5.3.1 | This compound, H₂O | (4R)-4-Hydroxy-L-ornithine, Urea | Arginine Catabolism |
| Ornithine Aminotransferase (putative) | 2.6.1.13 | (4R)-4-Hydroxy-L-ornithine, α-ketoglutarate | 4-Hydroxy-L-glutamate-γ-semialdehyde, L-Glutamate | Proline/Glutamate Metabolism |
| P5C Dehydrogenase (putative) | 1.2.1.88 | 4-Hydroxy-L-glutamate-γ-semialdehyde, NAD⁺, H₂O | (4R)-4-Hydroxy-L-glutamate, NADH | Proline/Glutamate Metabolism |
| Erythro-4-hydroxy-L-glutamate:2-oxoglutarate aminotransferase | 2.6.1.23 | Erythro-4-hydroxy-L-glutamate, 2-oxoglutarate | (4R)-4-Hydroxy-2-oxoglutarate, L-Glutamate | Hydroxyglutamate Catabolism |
Following its formation, (4R)-4-hydroxy-L-ornithine is a substrate for further enzymatic reactions that lead to hydroxylated glutamic acid intermediates. This pathway is analogous to the conversion of L-ornithine to L-glutamate.
The proposed metabolic sequence is as follows:
(4R)-4-Hydroxy-L-ornithine is converted to 4-hydroxy-L-glutamate-γ-semialdehyde . This transamination is likely catalyzed by ornithine aminotransferase (OAT), which transfers the δ-amino group to an α-keto acid, typically α-ketoglutarate. [14 from search 1]
4-Hydroxy-L-glutamate-γ-semialdehyde exists in equilibrium with its cyclic form, Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) . mhmedical.com
This intermediate is then oxidized to (4R)-4-hydroxy-L-glutamic acid by an NAD⁺-dependent dehydrogenase, likely P5C dehydrogenase, which is known to act on both P5C and its hydroxylated analogue. mhmedical.com
(4R)-4-hydroxy-L-glutamic acid is a known metabolite that can be further processed. acs.org For instance, an aminotransferase can convert erythro-4-hydroxy-L-glutamate and 2-oxoglutarate into (4R)-4-hydroxy-2-oxoglutarate and L-glutamate, linking its metabolism back to the central carbon-nitrogen pathways. genome.jp The degradation pathway for hydroxyproline (B1673980) also converges on 4-erythro-hydroxy-L-glutamate, highlighting the interconnectedness of these hydroxylated amino acid networks. mhmedical.com
Reactions Leading to Hydroxylated Ornithine Derivatives
Reciprocal Metabolite Relationships within Hydroxylated Amino Acid Networks
The metabolism of this compound does not occur in isolation but is part of a broader network of hydroxylated amino acids, where reciprocal relationships and regulatory feedback loops are prevalent. These relationships often mirror those seen in their non-hydroxylated counterparts.
A key example of this reciprocity is the competition for shared enzymes. The degradation pathways of proline and hydroxyproline, for example, are initiated by distinct dehydrogenases, but their products, P5C and OH-P5C, can be substrates for the same P5C dehydrogenase and P5C reductase enzymes. nih.gov This creates a point of metabolic competition and cross-regulation. A similar dynamic can be inferred for the hydroxylated derivatives stemming from this compound, where intermediates like (4R)-4-hydroxy-L-ornithine and (4R)-4-hydroxy-L-glutamate may compete with their non-hydroxylated forms for enzymatic processing.
Furthermore, there is a well-established reciprocal relationship between the two major L-arginine-consuming pathways: the arginase pathway and the nitric oxide synthase (NOS) pathway. frontiersin.org The NOS pathway converts L-arginine to L-citrulline and nitric oxide via the intermediate Nω-hydroxy-L-arginine (NOHA). frontiersin.org NOHA is a known inhibitor of arginase, meaning that high activity in the NOS pathway can downregulate the arginase pathway. mdpi.comnih.gov This ensures that L-arginine is preferentially channeled toward nitric oxide production when needed. This principle of reciprocal regulation likely extends to their hydroxylated analogues, where the presence and concentration of one hydroxylated metabolite can influence the synthesis or degradation of another.
Laboratory Synthesis and Chemoenzymatic Production of 4r 4 Hydroxy L Arginine
Conventional Chemical Synthesis Methodologies
Chemical synthesis offers a versatile platform for producing (4R)-4-hydroxy-L-arginine, allowing for the construction of the molecule from simpler, readily available starting materials. These methods often involve multistep processes where careful control of reaction conditions is paramount to achieving the desired product with high purity.
Stereoselective Strategies for the (4R) Configuration
Achieving the specific (4R) stereochemistry at the C4 position is a critical challenge in the chemical synthesis of 4-hydroxy-L-arginine. Various stereoselective strategies have been employed to address this. One approach involves the use of chiral starting materials, or "chiral pool" synthesis, where the desired stereocenter is already present in the initial molecule. liverpool.ac.uk For instance, syntheses have been developed starting from enantiomerically pure precursors like D-glutamic acid. researchgate.net
Another powerful technique is asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce the formation of one stereoisomer over the other. For example, enantioselective hydrogenation of α,β-didehydroamino acid derivatives is a key step in some synthetic routes to (2S,4R)-4-hydroxyornithine, a precursor to this compound. researchgate.net Dynamic kinetic resolution (DKR) has also been successfully applied to the synthesis of hydroxylated arginine derivatives. liverpool.ac.ukroyalsocietypublishing.org This method allows for the conversion of a racemic mixture of a starting material into a single desired stereoisomer in high yield. liverpool.ac.ukroyalsocietypublishing.org For instance, DKR of a β-ketoester precursor using a ruthenium(II) catalyst has been shown to produce C-3 hydroxylated arginine derivatives with high diastereomeric and enantiomeric excess. liverpool.ac.ukroyalsocietypublishing.org
Biocatalytic Approaches for this compound Production
Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis for producing this compound. researchgate.net These methods leverage the high selectivity and efficiency of enzymes to catalyze specific reactions, often under mild conditions. researchgate.netmdpi.com
Utilizing Recombinant Enzymes for Selective Hydroxylation
The direct and selective hydroxylation of L-arginine at the C4 position can be achieved using specific enzymes. nih.gov A key class of enzymes utilized for this purpose is the Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs). mdpi.comnih.gov These enzymes are capable of catalyzing the regio- and stereoselective hydroxylation of various amino acids. researchgate.net
Researchers have identified and characterized several L-arginine hydroxylases. For example, GetI has been identified as a C4-hydroxylase of L-arginine. nih.govresearchgate.net Through protein engineering, the substrate specificity of these enzymes can be altered and their activity enhanced. researchgate.net For instance, the enzyme VioC from the viomycin (B1663724) biosynthesis pathway is known to be an L-arginine 3-hydroxylase. mdpi.comnih.gov While its primary product is the 3-hydroxy derivative, understanding its structure and mechanism provides a basis for engineering enzymes with altered regioselectivity. nih.gov Computational modeling, including quantum mechanics/molecular mechanics (QM/MM) approaches, is being used to understand the factors that determine the site of hydroxylation (C3, C4, or C5) in different arginine hydroxylases, which can guide future enzyme engineering efforts. nih.govresearchgate.net
Whole-Cell Bioconversion Systems
For practical production, whole-cell bioconversion systems are often preferred over using isolated enzymes. nih.gov In this approach, microorganisms such as Escherichia coli are genetically engineered to express the desired hydroxylase enzyme. mdpi.comnih.gov These recombinant microbial cells are then used as biocatalysts to convert a substrate, like L-arginine, into the desired hydroxylated product. mdpi.comnih.gov
This method offers several advantages, including the elimination of costly and time-consuming enzyme purification steps. The cellular environment also provides the necessary cofactors for the enzyme to function. For example, whole-cell biocatalysis has been successfully used for the production of (2S,4R)-4-hydroxylysine using E. coli expressing a lysine (B10760008) 4R-hydroxylase. nih.gov This system achieved high conversion rates and titers, demonstrating the potential for large-scale production. nih.gov Similar strategies can be applied for the production of this compound by expressing a suitable L-arginine 4-hydroxylase in a microbial host. researchgate.netmdpi.com
Optimization of Biocatalytic Reaction Conditions
To maximize the yield and efficiency of biocatalytic production, it is crucial to optimize the reaction conditions. google.com Key parameters that are often adjusted include substrate and biocatalyst concentration, pH, temperature, and the supply of co-substrates and cofactors.
Below is a table summarizing key findings in the biocatalytic production of hydroxylated amino acids, which provides a framework for the production of this compound.
| Enzyme/System | Substrate | Product | Host Organism | Key Findings | Reference |
| L-lysine 4R-hydroxylase (K4H-4) | L-lysine | (2S,4R)-4-hydroxylysine | E. coli | Achieved 265 mM (43.0 g/liter ) product from 300 mM substrate with 88% molar conversion in 24 hours. | nih.gov |
| L-lysine 3S-hydroxylase (K3H-1) | L-lysine | (2S,3S)-3-hydroxylysine | E. coli | Produced 531 mM (86.1 g/liter ) product from 600 mM substrate with 89% molar conversion in 52 hours. | nih.gov |
| Arginine hydroxylase (VioC) | L-arginine | (2S,3S)-hydroxyarginine | E. coli | Catalytic efficiency (kcat/KM) of 767 ± 183 min−1 mM−1 for L-arginine. | nih.gov |
Molecular and Biochemical Roles of 4r 4 Hydroxy L Arginine
Participation in Specific Biochemical Reactions and Pathways
(4R)-4-hydroxy-L-arginine is recognized as an intermediate in specific biosynthetic pathways and is involved in the broader metabolic network of amino acids.
Biosynthetic Intermediate: The compound serves as a precursor in the synthesis of other specialized amino acids. smolecule.com For instance, it is an intermediate in the biosynthesis of capreomycidine, a non-proteinogenic amino acid found in certain antibiotics. smolecule.com Its involvement highlights a pathway for modifying common amino acids to create structurally complex and functionally diverse molecules.
Arginine and Proline Metabolism: this compound is noted within the context of arginine and proline metabolism. genome.jp L-arginine itself is a central hub in cellular metabolism, catabolized by enzymes like nitric oxide synthase (NOS) and arginase into numerous downstream metabolites, including nitric oxide (NO), citrulline, urea (B33335), and ornithine. frontiersin.orgnih.gov The presence of a hydroxyl group on the arginine backbone suggests that this compound can enter or influence these pathways, potentially being processed by the same or similar enzymes, leading to hydroxylated derivatives of the typical arginine metabolites.
Hydroxylation Reactions: The formation of this compound from L-arginine is a hydroxylation reaction, typically catalyzed by specific hydroxylase enzymes. While the direct synthesis in humans is not fully detailed, the hydroxylation of amino acids is a known biological process. For example, various Fe(II)/α-ketoglutarate-dependent dioxygenases are known to hydroxylate amino acids like lysine (B10760008) and proline. researchgate.netmdpi.com An arginine hydroxylase from Streptomyces vinaceus (VioC) is known to catalyze the synthesis of 3-hydroxy-L-arginine, demonstrating enzymatic precedent for arginine hydroxylation. mdpi.com
Interactions with Enzyme Systems: Substrate and Potential Modulator Roles
The structural similarity of this compound to L-arginine allows it to interact with enzymes that typically bind L-arginine, acting as either a substrate or a modulator.
Nitric Oxide Synthase (NOS) Modulation: A key area of interaction is with nitric oxide synthase (NOS) enzymes. smolecule.com L-arginine is the sole substrate for NOS, which oxidizes it to produce nitric oxide (NO), a critical signaling molecule, and citrulline. frontiersin.orgnih.gov Research indicates that this compound can modulate the activity of NOS and consequently affect nitric oxide production. smolecule.com This interaction is central to its role in regulating processes like vascular tone. smolecule.com While Nω-hydroxy-L-arginine is a known intermediate in the canonical NOS reaction, the introduction of a hydroxyl group at the 4-position allows this compound to act as a modulator, influencing the enzyme's output. smolecule.comfrontiersin.org
Potential as an Enzyme Substrate: In pathways where it serves as an intermediate, this compound necessarily acts as a substrate for subsequent enzymatic reactions. For example, in the biosynthesis of viomycin (B1663724), a related compound, (2S,4S)-4-hydroxyarginine, is a key intermediate derived from L-arginine, underscoring the role of hydroxylated arginines as substrates in microbial secondary metabolism. smolecule.com The ethylene-forming enzyme (psEFE) from Pseudomonas savastanoi utilizes L-arginine and 2-oxoglutarate; studies with 2-oxoglutarate derivatives, including 4-hydroxy-2-oxoglutarate, show that modifications to co-substrates can alter reaction outcomes, suggesting that enzymes in this class could potentially process hydroxylated arginine derivatives. nih.gov
The table below summarizes the enzymatic interactions of this compound.
| Enzyme System | Role of this compound | Outcome of Interaction |
| Nitric Oxide Synthase (NOS) | Modulator | Affects nitric oxide (NO) production levels. smolecule.com |
| Arginase (potential) | Potential Modulator/Inhibitor | May influence the hydrolysis of L-arginine to ornithine and urea, similar to other hydroxy-arginine compounds. frontiersin.org |
| Biosynthetic Enzymes (e.g., in capreomycidine synthesis) | Substrate | Serves as a building block for the synthesis of more complex molecules. smolecule.com |
Mechanistic Contributions to Cellular Processes (e.g., nitrogen metabolism at a fundamental level)
This compound contributes to cellular processes primarily by interfacing with nitrogen metabolism, largely through its relationship with the L-arginine metabolic network.
Modulation of Nitric Oxide Signaling: The primary contribution at the cellular level is its modulation of NO signaling. smolecule.com Nitrogen metabolism is not solely for the disposal of waste nitrogen (as in the urea cycle) but also for the synthesis of nitrogen-containing signaling molecules. nih.gov L-arginine is the source of the nitrogen atom in nitric oxide. frontiersin.orgnih.gov By interacting with NOS, this compound influences the commitment of nitrogen from the L-arginine pool to the production of NO. This modulation affects a wide array of physiological functions, including immune responses and the regulation of vascular health. smolecule.com
Intersection with the Urea Cycle and Polyamine Synthesis: L-arginine metabolism is a critical junction. The arginase pathway converts L-arginine to urea (for nitrogen excretion) and ornithine. frontiersin.org Ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation, and proline, an amino acid important for collagen structure. frontiersin.orgnih.govnih.gov As a derivative of L-arginine, this compound exists within this metabolic context. Its ability to modulate arginase, as has been shown for the related compound NG-hydroxy-L-arginine, could shift the balance of L-arginine utilization between the NOS and arginase pathways. frontiersin.org Such a shift would fundamentally alter the flow of nitrogen, redirecting it either towards NO production (M1 macrophage phenotype) or towards proline and polyamine synthesis for tissue repair (M2 macrophage phenotype). frontiersin.orgplos.org
The diagram below illustrates the central role of L-arginine in nitrogen metabolism and the potential points of influence for this compound.
Derivatives and Analogues of 4r 4 Hydroxy L Arginine for Research Applications
Design and Synthesis of Modified Structures
The synthesis of derivatives of (4R)-4-hydroxy-L-arginine often involves multi-step chemical processes, starting from readily available precursors. Researchers have devised various strategies to introduce modifications at different positions of the arginine backbone, including the alpha-amino group, the carboxyl group, and the guanidino group, as well as altering the stereochemistry of the hydroxyl group.
A common approach involves the use of protecting groups to selectively modify specific functional groups. For instance, the synthesis of Nω-hydroxy-L-arginine (L-NOHA), a related hydroxylated arginine, starts with Nδ-(benzyloxycarbonyl)-L-ornithine. nih.gov This is followed by a series of reactions including the formation of a cyanamide (B42294) derivative and subsequent reaction with hydroxylamine, ultimately yielding L-NOHA after deprotection. nih.gov Similar strategies can be adapted to synthesize derivatives of this compound.
Another strategy focuses on creating conformationally restricted analogues to study the bioactive conformation of the molecule. This can be achieved by incorporating the arginine side chain into a cyclic system, such as a pyrrolidine (B122466) ring. acs.org Furthermore, fluorinated analogues, like 4,4-difluoro-L-arginine and 4,4-difluoro-N(G)-hydroxy-L-arginine, have been synthesized to probe the electronic requirements of enzyme active sites. nih.gov The introduction of fluorine atoms can significantly alter the electronic properties of the molecule without causing large steric changes. nih.gov
The synthesis of radiolabeled derivatives, such as those incorporating isotopes like ¹⁸F, is crucial for in vivo imaging studies using techniques like Positron Emission Tomography (PET). For example, (2S,4S)-2-amino-4-(4-(2-(fluoro-¹⁸F)ethoxy)benzyl)-5-guanidinopentanoic acid ([¹⁸F]7) was designed and synthesized to image tumors related to arginine metabolism. mdpi.com
Enzymatic and chemoenzymatic approaches are also being explored for the synthesis of hydroxylated arginine derivatives. For example, clavaminic acid synthase, a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase, can catalyze the hydroxylation of N-acetyl-L-arginine to a (3R)-hydroxylated product. royalsocietypublishing.orgliverpool.ac.uk This highlights the potential of using enzymes to achieve stereospecific modifications.
Table 1: Examples of Synthesized this compound Derivatives and Analogues
| Compound Name | Modification | Synthetic Approach | Potential Application | Reference |
| Nω-hydroxy-L-arginine (L-NOHA) | Hydroxylation of the guanidino group | Multi-step chemical synthesis from L-ornithine | Arginase inhibitor | nih.gov |
| 4,4-Difluoro-L-arginine | Difluorination at the C4 position | Chemical synthesis | Mechanistic probe for nitric oxide synthase | nih.gov |
| 4,4-Difluoro-N(G)-hydroxy-L-arginine | Difluorination at C4 and hydroxylation of guanidino group | Chemical synthesis | Mechanistic probe for nitric oxide synthase | nih.gov |
| (2S,4S)-2-amino-4-(4-(2-(fluoro-¹⁸F)ethoxy)benzyl)-5-guanidinopentanoic acid ([¹⁸F]7) | Introduction of a fluoroethoxy benzyl (B1604629) group at C4 | Multi-step chemical synthesis and radiolabeling | PET imaging of tumors | mdpi.com |
| (2S,3R)-3-Hydroxy N-acetyl Arginine derivative | Hydroxylation at the C3 position | Dynamic kinetic resolution-mediated synthesis | Stereochemical assignment and peptide incorporation | royalsocietypublishing.orgliverpool.ac.uk |
Structure-Activity Relationship Studies of Hydroxylated Arginine Compounds in Experimental Models
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For hydroxylated arginine compounds, these studies have provided critical insights into their interactions with various enzymes and receptors.
One of the primary targets for hydroxylated arginine analogues is the family of nitric oxide synthases (NOS). The position and stereochemistry of the hydroxyl group are crucial for substrate binding and catalytic activity. For instance, Nω-hydroxy-L-arginine (NHA) is a key intermediate in the production of nitric oxide (NO) from L-arginine by NOS. nih.gov Studies with methylated NHA analogues have revealed that the size and position of the methyl group can significantly impact the catalytic mechanism, with bulkier analogues displacing a critical water molecule from the active site. nih.gov
The development of fluorinated analogues has further elucidated the electronic requirements of the NOS active site. 4,4-Difluoro-N(G)-hydroxy-arginine was found to bind to the inducible NOS (iNOS) active site in a unique manner, with the oxygen of the N(G)-hydroxy moiety ligating the heme iron. nih.gov This provides strong evidence for the proposed mechanism of the second step of the NOS reaction.
SAR studies have also been instrumental in the design of arginase inhibitors. Arginase competes with NOS for their common substrate, L-arginine. Nω-hydroxy-L-arginine (L-NOHA) is a potent inhibitor of arginase. nih.gov The development of analogues has shown that the hydroxyguanidine group is a key pharmacophore for arginase inhibition. nih.gov For instance, replacing the hydroxyguanidine with a hydroxyamidine group in analogues like Nω-hydroxy-indospicin resulted in compounds with micromolar activity against arginase. nih.gov
Furthermore, the conformation of the arginine analogue plays a significant role in its activity. Conformationally restricted analogues, where the side chain is constrained, have been synthesized to probe the optimal binding conformation for different enzymes. acs.org
Table 2: Structure-Activity Relationship Findings for Hydroxylated Arginine Analogues
| Analogue Type | Structural Modification | Impact on Biological Activity | Enzyme/Target | Reference |
| Methylated Nω-hydroxy-L-arginine | Methylation of the Nω-hydroxy group | Altered binding and catalytic mechanism | Nitric Oxide Synthase (NOS) | nih.gov |
| 4,4-Difluoro-N(G)-hydroxy-arginine | Difluorination at C4 and N(G)-hydroxylation | Unique binding mode, ligation to heme iron | Inducible Nitric Oxide Synthase (iNOS) | nih.gov |
| Nω-hydroxy-indospicin | Replacement of hydroxyguanidine with hydroxyamidine | Micromolar inhibition of arginase | Arginase | nih.gov |
| Conformationally restricted analogues | Incorporation of the side chain into a cyclic system | Probes the bioactive conformation | Various enzymes | acs.org |
Utilization as Research Tools and Precursors in Chemical Biology
Derivatives and analogues of this compound are powerful research tools in chemical biology, enabling the investigation of complex biological processes at the molecular level. Their applications range from mechanistic probes of enzyme function to precursors for the synthesis of more complex biomolecules.
Mechanistic Probes: As discussed previously, modified arginine analogues are invaluable for studying the mechanisms of enzymes like nitric oxide synthase and arginase. nih.govnih.gov By systematically altering the structure of the substrate or inhibitor, researchers can dissect the individual steps of a catalytic cycle and identify key interactions within the enzyme's active site. For example, the use of 4,4-difluorinated analogues helped to confirm a specific model for the binding of N(G)-hydroxy-L-arginine to the NOS active site. nih.gov
Probing Arginine Metabolism: Radiolabeled arginine derivatives, such as [¹⁸F]-labeled compounds, are used in PET imaging to visualize and quantify arginine metabolism in vivo. mdpi.com This has significant implications for cancer research, as many tumors exhibit altered arginine metabolism. mdpi.com These imaging agents can aid in the diagnosis and monitoring of cancer and in the development of therapies that target these metabolic pathways.
Precursors for Natural Product Synthesis: Hydroxylated arginines are precursors in the biosynthesis of various natural products with important biological activities. For instance, (2S,4S)-4-hydroxyarginine is a key intermediate in the biosynthesis of the neurotoxin anatoxin-a(s). smolecule.com The ability to synthesize specific stereoisomers of hydroxylated arginines is therefore crucial for the total synthesis and study of these natural products.
Tools for Studying Post-Translational Modifications: this compound itself is involved in post-translational modifications of proteins. smolecule.com Synthetic derivatives can be used to study the enzymes responsible for these modifications and to understand their functional consequences. For example, incorporating hydroxylated arginine analogues into peptides can help to elucidate the role of this modification in protein structure and function.
Development of Enzyme Inhibitors: The design and synthesis of hydroxylated arginine analogues have led to the development of potent and selective inhibitors of enzymes like arginase. nih.gov These inhibitors are valuable research tools for studying the physiological roles of these enzymes and have potential therapeutic applications in diseases characterized by dysregulated arginine metabolism, such as cardiovascular and inflammatory disorders. nih.gov
Analytical Methodologies for the Characterization and Quantification of 4r 4 Hydroxy L Arginine
Chromatographic Techniques (e.g., HPLC, GC-MS)
Chromatography is a cornerstone for the separation and quantification of (4R)-4-hydroxy-L-arginine from complex biological matrices or synthetic reaction mixtures. The choice between liquid and gas chromatography depends on the sample's nature and the analytical goals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and polar compounds like amino acids. For this compound, which is highly polar, specific HPLC modes are required for effective retention and separation.
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly well-suited for highly polar compounds that are poorly retained on traditional reversed-phase columns. helixchrom.com This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small percentage of aqueous buffer. helixchrom.comjocpr.com This combination allows for the retention and separation of polar analytes such as arginine and its hydroxylated derivatives. helixchrom.com
Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents : Standard RP-HPLC can be adapted for polar analytes by using ion-pairing agents. For a basic compound like this compound, an anionic ion-pairing agent such as octane (B31449) sulphonic acid can be added to the mobile phase. ijirt.org This forms a neutral ion pair with the positively charged analyte, increasing its retention on a nonpolar stationary phase like a C8 or C18 column. ijirt.org
Derivatization : To enhance detection sensitivity and chromatographic performance, pre-column or post-column derivatization is a common strategy in amino acid analysis. jocpr.com Reagents that react with the primary amine group can be used to attach a chromophore or fluorophore, enabling more sensitive UV or fluorescence detection.
Interactive Table 1: Example HPLC Parameters for Arginine-based Compounds
| Parameter | Method 1 (RP-HPLC with Ion-Pairing) | Method 2 (HILIC) |
|---|---|---|
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) ijirt.org | Amaze TH Mixed-Mode helixchrom.com |
| Mobile Phase | Acetonitrile and Phosphate buffer (pH 3.5) containing 500 mg/L octane sulphonic acid (80:920 v/v) ijirt.org | Mobile phase with low concentrations of ammonium (B1175870) formate (B1220265) and formic acid helixchrom.com |
| Flow Rate | 1.0 mL/min ijirt.org | 0.6 mL/min helixchrom.com |
| Detection | UV at 215 nm ijirt.org | Mass Spectrometry (MS) helixchrom.com |
| Retention Time (L-Arginine) | ~7.5 minutes ijirt.org | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity but requires analytes to be volatile and thermally stable. Since this compound is a non-volatile amino acid, chemical derivatization is mandatory prior to analysis. nih.gov
A typical derivatization procedure for amino acids involves a two-step process:
Esterification : The carboxylic acid group is converted to an ester (e.g., a methyl ester) by reacting with an acidic alcohol solution. nih.gov
Acylation : The amino and hydroxyl groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov
This process yields a volatile derivative that can be analyzed by GC-MS. For quantification, a stable-isotope labeled internal standard is often used to ensure accuracy. nih.gov For instance, in the analysis of the related compound NG-hydroxy-L-arginine (NOHA), a deuterated methyl ester of NOHA was used as the internal standard. nih.gov The mass spectrometer is typically operated in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of the analyte and the internal standard. nih.govnih.gov
Interactive Table 2: Typical GC-MS Parameters for Hydroxylated Amino Acid Analysis
| Parameter | Description |
|---|---|
| Derivatization | Two-step process: 1) Esterification (e.g., methanolic HCl), 2) Acylation (e.g., with pentafluoropropionic anhydride, PFPA) nih.govnih.gov |
| GC Column | Fused-silica capillary column, e.g., Optima 17 (15 m x 0.25 mm I.D., 0.25 µm film) nih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) nih.gov |
| Temperature Program | A temperature ramp is used, for example, starting at 90°C and ramping up to 320°C nih.gov |
| MS Ionization | Negative-Ion Chemical Ionization (NICI) nih.gov |
| MS Detection Mode | Selected-Ion Monitoring (SIM) of specific m/z values. For derivatized NOHA, m/z 458 was monitored for the endogenous compound and m/z 461 for the deuterated internal standard nih.gov |
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (including 1H, 13C, and 15N NMR) is a powerful tool for determining the precise molecular structure of a compound in solution. chemrxiv.org It provides detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the constitution and stereochemistry of this compound. Advanced NMR techniques can also be used to study the compound's conformation and its interactions with other molecules. For example, hydrogen-deuterium exchange (HDX) experiments monitored by NMR can reveal information about the accessibility of labile protons, which can be related to intramolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₆H₁₄N₄O₃, with a monoisotopic mass of 190.1066 Da. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions, creating a unique fragmentation pattern that can serve as a fingerprint for the compound's identification. In GC-MS analysis of the related compound NOHA, the derivatized molecule (methyl ester-NG,Nδ,Nα-pentafluoropropionyl derivative) has a molecular weight of 642 Da and produces a characteristic fragment ion at m/z 458 in NICI mode. nih.gov
Interactive Table 3: Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄N₄O₃ | nih.govsmolecule.com |
| Average Molecular Weight | 190.20 g/mol | nih.gov |
| Monoisotopic Mass | 190.10659032 Da | nih.gov |
| Example Derivatized Fragment (GC-NICI-MS of related NOHA) | m/z 458 from the Me-(PFP)₃ derivative | nih.gov |
Chiral Analysis Methods for Stereoisomeric Purity Determination
This compound has two chiral centers (at C2 and C4), meaning it can exist as one of four possible stereoisomers. Determining the stereoisomeric purity is critical, as different stereoisomers can have vastly different biological activities. Chiral analysis methods are designed to separate and quantify these stereoisomers.
The primary challenge in chiral separations is that enantiomers have identical physical properties in a non-chiral environment. bgb-analytik.com Therefore, a chiral environment must be introduced into the analytical system. bgb-analytik.com
Chiral HPLC
This technique uses a Chiral Stationary Phase (CSP) that can interact differently with each enantiomer. bgb-analytik.com The separation mechanism relies on the formation of transient, short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. bgb-analytik.com The differing stability of these complexes leads to different retention times. bgb-analytik.com Common CSPs include:
Polysaccharide-based phases : Columns like RegisPack® (amylose-based) and RegisCell® (cellulose-based) have broad applicability for separating a wide range of chiral compounds. bgb-analytik.com
Pirkle-type phases : The Whelk-O® 1 column is a covalently bonded CSP known for its durability and unique selectivity. bgb-analytik.com
Indirect Chiral Separation
An alternative to using a CSP is to derivatize the analyte with a chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral chromatography column.
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that can be adapted for chiral analysis. mdpi.com To separate enantiomers, a chiral selector is added to the background electrolyte (BGE). mdpi.com Cyclodextrins and their derivatives (e.g., methyl-γ-cyclodextrin) are commonly used chiral selectors for amino acid stereoisomers. mdpi.com The chiral selector forms transient inclusion complexes with the analytes, and the different stabilities of these complexes between enantiomers result in different electrophoretic mobilities and, thus, separation. researchgate.net As with chromatography, derivatization with a chiral reagent can also be employed to form diastereomers prior to CE analysis. researchgate.net
Interactive Table 4: Principles of Chiral Analysis Methods
| Method | Principle | Example Application |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes. bgb-analytik.com | Separation on polysaccharide-based (amylose, cellulose) or Pirkle-type columns. bgb-analytik.com |
| Chiral Capillary Electrophoresis (CE) | Addition of a chiral selector (e.g., a cyclodextrin) to the background electrolyte, leading to differential mobility of enantiomers. mdpi.comresearchgate.net | Separation of hydroxyproline (B1673980) stereoisomers using methyl-γ-cyclodextrin as a chiral selector. mdpi.com |
| Indirect Method (Derivatization) | Reaction of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. mdpi.com | Derivatization of hydroxyproline with FMOC-Cl for separation. mdpi.com |
Advanced Research Perspectives and Unexplored Avenues for 4r 4 Hydroxy L Arginine
Elucidation of Novel Enzymatic Pathways
The biosynthesis of (4R)-4-hydroxy-L-arginine involves the stereospecific hydroxylation of L-arginine at the C-4 position. While the precise enzymes responsible for producing the (4R) stereoisomer in plants like Lens culinaris are yet to be fully characterized, significant insights can be drawn from related enzymatic reactions. smolecule.comresearchgate.net
Research points towards the involvement of the Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKG-DO) superfamily of enzymes. researchgate.netmdpi.com These enzymes are common in microbial secondary metabolism and are known to catalyze a variety of reactions, including the hydroxylation of amino acids. rcsb.org For example, specific L-lysine hydroxylases (KDOs) within this family have been identified that stereoselectively produce (4R)-4-hydroxy-L-lysine, suggesting a parallel mechanism could exist for L-arginine. mdpi.comjove.com
In plant systems, enzymes from the 2-oxoglutarate-dependent dioxygenase (2-ODD) class have been identified as being capable of hydroxylating arginine precursors, reinforcing the likelihood that an enzyme from this family is responsible for the synthesis of this compound in lentils. smolecule.com The presence of other modified amino acids like gamma-hydroxyornithine and homoarginine alongside this compound in lentil seeds points to a complex and dedicated metabolic network for arginine modification. smolecule.comnih.gov
In bacteria, pathways for hydroxylated arginine derivatives are often linked to the biosynthesis of antibiotics. For instance, the enzyme VioC from Streptomyces vinaceus catalyzes the C-3 hydroxylation of L-arginine to produce an intermediate for the antibiotic viomycin (B1663724). smolecule.com Another intriguing lead comes from the biosynthesis of the antibiotic enduracididine, where the enzyme MppR is involved in a reaction that includes a "4-hydroxy-2-ketoarginine" intermediate, with structural analysis confirming the (4R) stereochemistry. rcsb.org The elucidation of these pathways could reveal novel enzymes with high specificity for the C-4 position of L-arginine, opening doors for their use in biocatalysis.
| Enzyme/Pathway | Source Organism | Substrate | Product | Significance |
|---|---|---|---|---|
| Putative Fe(II)/αKG-DO | Lens culinaris | L-Arginine | This compound | Natural biosynthetic pathway for the (4R) stereoisomer. smolecule.comnih.gov |
| VioC | Streptomyces vinaceus | L-Arginine | (2S,3S)-Hydroxyarginine | Intermediate in viomycin antibiotic biosynthesis. smolecule.com |
| KDO2 dioxygenase | - | L-Lysine | (4R)-4-Hydroxy-L-lysine | Demonstrates stereospecific C-4 hydroxylation in a related amino acid. jove.com |
| MppR | Streptomyces hygroscopicus | "4-hydroxy-2-ketoarginine" | Enduracididine Precursor | Involves a (4R)-hydroxylated arginine derivative in antibiotic synthesis. rcsb.org |
Application in Synthetic Biology for Enhanced Production
The unique properties of hydroxylated amino acids make them valuable targets for biotechnological production. Synthetic biology and metabolic engineering offer powerful tools to create microbial cell factories for the enhanced production of compounds like this compound. smolecule.comresearchgate.net While specific high-titer production of this compound has not yet been extensively reported, successful strategies for related compounds provide a clear roadmap. mdpi.com
The general approach involves engineering a host microorganism, typically Escherichia coli or Corynebacterium glutamicum, to efficiently convert a simple carbon source like glucose into the desired product. mdpi.commdpi.com Key strategies include:
Enzyme Discovery and Expression : Identifying and cloning the specific hydroxylase that produces the (4R) stereoisomer is the first critical step. This could be an enzyme from Lens culinaris or a bacterial source. smolecule.com Heterologous expression of this enzyme in a robust production host is essential.
Precursor Supply Enhancement : The production of this compound is dependent on the intracellular availability of its precursor, L-arginine. Metabolic engineering techniques can be used to upregulate the L-arginine biosynthetic pathway and direct carbon flux towards its formation. sci-hub.se
Pathway Optimization : A modular approach, where different parts of the metabolic pathway (e.g., precursor synthesis, hydroxylation, cofactor regeneration) are individually optimized and then combined, can lead to significant improvements in yield. mdpi.com
Successful application of these principles has led to gram-per-liter titers for other hydroxylated amino acids, such as trans-4-hydroxy-L-proline and various hydroxylysines, demonstrating the feasibility of this approach for this compound. mdpi.comsci-hub.se
| Strategy | Objective | Example Application (from related compounds) |
|---|---|---|
| Heterologous Enzyme Expression | Introduce the specific hydroxylation capability into a production host. | Expressing proline-4-hydroxylase (P4H) in E. coli for trans-4-hydroxy-L-proline production. mdpi.com |
| Precursor Pathway Engineering | Increase the intracellular pool of the substrate amino acid. | Upregulating L-lysine biosynthesis to improve hydroxylysine production. sci-hub.se |
| Cofactor Engineering | Enhance the availability of essential co-substrates and cofactors like α-ketoglutarate and NADPH. | Balancing the synthesis of α-ketoglutarate and L-proline in engineered E. coli. mdpi.com |
| Modular Metabolic Engineering | Systematically optimize and balance different parts of the biosynthetic pathway. | Assembling modules for tryptophan biosynthesis and hydroxylation to produce 5-hydroxytryptophan. mdpi.com |
Mechanistic Insights into its Role in Broader Metabolic Networks
L-arginine is a metabolically versatile amino acid, serving as a precursor for a wide range of biologically important molecules. nih.gov The introduction of a hydroxyl group at the C-4 position gives this compound the potential to act as a modulator of these complex metabolic networks.
A key area of interest is its interaction with the competing pathways of nitric oxide synthase (NOS) and arginase. smolecule.com Both enzymes use L-arginine as a common substrate. frontiersin.org NOS produces nitric oxide (NO), a critical signaling molecule in the cardiovascular system, while arginase converts L-arginine to ornithine and urea (B33335) as part of the urea cycle. smolecule.comfrontiersin.org Research suggests that this compound can modulate NOS activity and may act as an inhibitor of arginase. smolecule.com By inhibiting arginase, this compound could increase the availability of L-arginine for the NOS pathway, potentially leading to higher levels of NO production. This mechanism is of significant interest for cardiovascular health. smolecule.com
The metabolic fate of this compound itself is an unexplored avenue. It could be a precursor for other novel metabolites or it could be incorporated into peptides. smolecule.com Its structural similarity to other hydroxylated amino acids, such as hydroxyproline (B1673980) and hydroxylysine, which are critical components of collagen, raises questions about its potential role in protein structure or tissue repair. researchgate.netebi.ac.uk Notably, L-arginine supplementation has been shown to increase the synthesis of collagen, which is rich in hydroxyproline, suggesting a potential cross-talk between these metabolic pathways. ebi.ac.uk
Furthermore, the broader arginine metabolic network connects to the synthesis of polyamines (via ornithine), proline, and glutamate (B1630785). nih.gov The KEGG (Kyoto Encyclopedia of Genes and Genomes) database includes (4R)-4-Hydroxy-2-oxoglutarate in the arginine and proline metabolism pathway, hinting at a potential enzymatic link. genome.jp Understanding how this compound or its metabolites influence these interconnected pathways could reveal novel regulatory functions and therapeutic possibilities.
| Pathway | Key Enzyme(s) | Primary Products | Biological Role |
|---|---|---|---|
| Nitric Oxide Synthesis | Nitric Oxide Synthase (NOS) | Nitric Oxide, L-Citrulline | Vasodilation, Neurotransmission, Immune Response. frontiersin.org |
| Urea Cycle | Arginase | Urea, L-Ornithine | Ammonia detoxification, Precursor for other metabolites. frontiersin.orgnih.gov |
| Polyamine Synthesis | Ornithine Decarboxylase (ODC) | Putrescine, Spermidine, Spermine | Cell growth, proliferation, and differentiation. nih.gov |
| Creatine Synthesis | Arginine:glycine amidinotransferase (AGAT) | Guanidinoacetate (Creatine precursor) | Energy storage in muscle and brain. nih.gov |
| Proline/Glutamate Synthesis | Multiple enzymes starting from Ornithine | L-Proline, L-Glutamate | Protein synthesis, Neurotransmission. nih.gov |
Q & A
Basic: What validated methods are recommended for synthesizing (4R)-4-hydroxy-L-arginine in laboratory settings?
Methodological Answer:
Synthesis typically involves stereoselective hydroxylation of L-arginine precursors. A validated protocol includes:
- Step 1 : Enzymatic hydroxylation using arginine hydroxylase under controlled pH (6.8–7.2) and temperature (25–30°C) to ensure stereospecificity at the 4R position .
- Step 2 : Purification via ion-exchange chromatography or reverse-phase HPLC to isolate the (4R)-isomer from potential byproducts .
- Validation : Confirm enantiomeric purity using chiral HPLC or circular dichroism spectroscopy. Cross-reference synthesized compounds with established databases (e.g., SciFinder, Reaxys) to verify novelty or alignment with literature .
Basic: Which analytical techniques are most effective for detecting this compound in biological samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from structurally similar metabolites like asymmetric dimethylarginine (ADMA) .
- Nuclear Magnetic Resonance (NMR) : Use -labeled compounds to distinguish the hydroxyl group’s stereochemistry at the 4R position .
- Quantitative Workflow : Include internal standards (e.g., deuterated analogs) to correct for matrix effects in plasma or tissue homogenates .
Advanced: How should researchers resolve contradictory findings in studies on the enzymatic activity of this compound?
Methodological Answer:
Contradictions often arise from variations in assay conditions or enzyme isoforms. To address this:
- Control Variables : Standardize pH (e.g., nitric oxide synthase activity peaks at pH 7.4), temperature, and cofactor concentrations (e.g., NADPH, Ca) .
- Replicate Studies : Perform kinetic assays in triplicate across independent labs to validate reproducibility .
- Data Re-analysis : Apply multivariate statistical models to isolate confounding factors (e.g., substrate inhibition at high concentrations) .
Advanced: What experimental designs are optimal for studying the stability of this compound under varying physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers mimicking physiological pH (4.5–7.4) and temperature (37°C) for 0–72 hours. Monitor degradation via LC-MS and quantify half-life .
- Oxidative Stress Simulation : Expose to reactive oxygen species (e.g., HO) to assess susceptibility to oxidation, a key factor in bioavailability .
- Data Documentation : Report raw degradation rates and use Arrhenius plots to predict long-term stability .
Basic: What are the established protocols for quantifying this compound in complex matrices like serum or tissue lysates?
Methodological Answer:
- Sample Preparation : Deproteinize using acetonitrile (3:1 v/v) to minimize interference .
- Calibration Curves : Use synthetic this compound standards (0.1–100 µM) and validate linearity (R > 0.99) .
- Inter-laboratory Validation : Share protocols with collaborators to ensure cross-platform consistency (e.g., HPLC vs. capillary electrophoresis) .
Advanced: How can isotopic labeling techniques elucidate the metabolic pathways of this compound?
Methodological Answer:
- -Labeling : Track incorporation into urea cycle intermediates (e.g., citrulline, ornithine) using tandem MS .
- Tracer Studies : Administer -labeled this compound in cell cultures and monitor real-time flux via NMR or isotope-ratio mass spectrometry .
- Data Interpretation : Use metabolic pathway software (e.g., MetaCyc) to map labeled metabolites and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
